

Environmental fate and degradation of ethylenebis(dithiocarbamates)

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Compound of Interest

Compound Name: Ethylenebis(dithiocarbamate)

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An In-depth Technical Guide on the Environmental Fate and Degradation of Ethylenebis(dithiocarbamates)

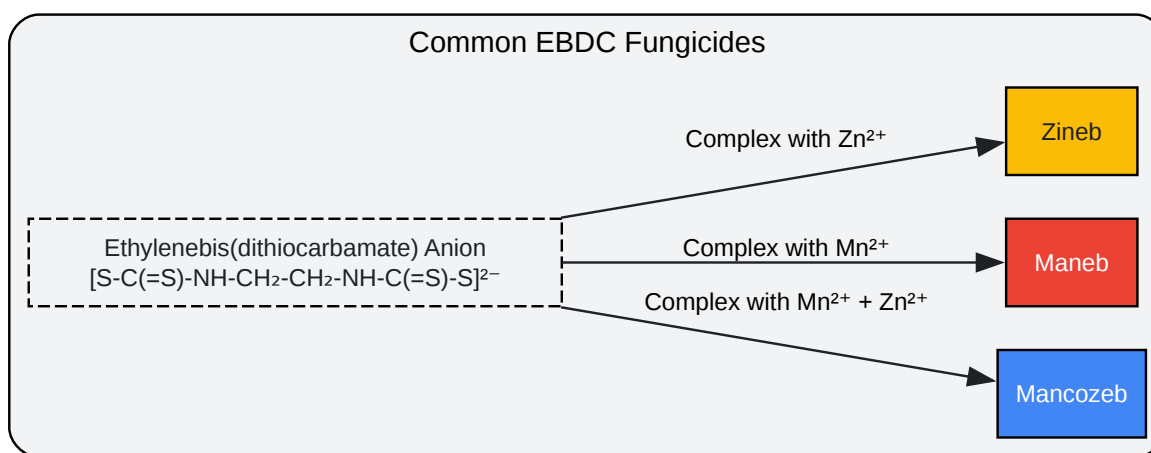
Introduction

Ethylenebis(dithiocarbamates) (EBDCs) are a class of broad-spectrum, non-systemic organosulfur fungicides that have been widely used in agriculture since the 1940s to control a variety of fungal diseases on fruits, vegetables, and field crops.[1][2] This group includes prominent members such as mancozeb (a coordination complex of manganese and zinc), maneb (manganese-based), and zineb (zinc-based).[1][3] EBDCs function as multi-site protective fungicides.[1] Many are considered pro-fungicides, meaning they convert to a more fungicidally active substance, ethylene bisisothiocyanate sulfide (EBIS), upon exposure to water and oxygen on the plant surface.[4]

While EBDCs themselves are characterized by relatively low persistence in the environment, their degradation pathways are of significant scientific and regulatory interest.[2][5][6] The primary concern stems from their breakdown into ethylenethiourea (ETU), a metabolite that is more stable, more mobile in soil, and possesses greater toxicological significance, including potential carcinogenic, mutagenic, and teratogenic effects.[5][7][8][9][10][11] Understanding the environmental fate of EBDCs and the formation and decay of ETU is therefore critical for assessing the environmental risk associated with their use.

Chemical Structures and Properties

EBDCs are polymeric complexes of **ethylenebis(dithiocarbamate)** with metal ions like Manganese (Mn^{2+}) and Zinc (Zn^{2+}). Their general structure consists of a dithiocarbamate backbone linked by an ethylene bridge. They generally have low water solubility and negligible vapor pressure, which limits their potential for volatilization.[3][5]



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Caption: Chemical relationship of common EBDC fungicides.

Primary Degradation Pathways

EBDCs degrade in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial action.[2][5][6] The parent compounds are generally non-persistent, with degradation often occurring rapidly after application.[12]

Hydrolysis

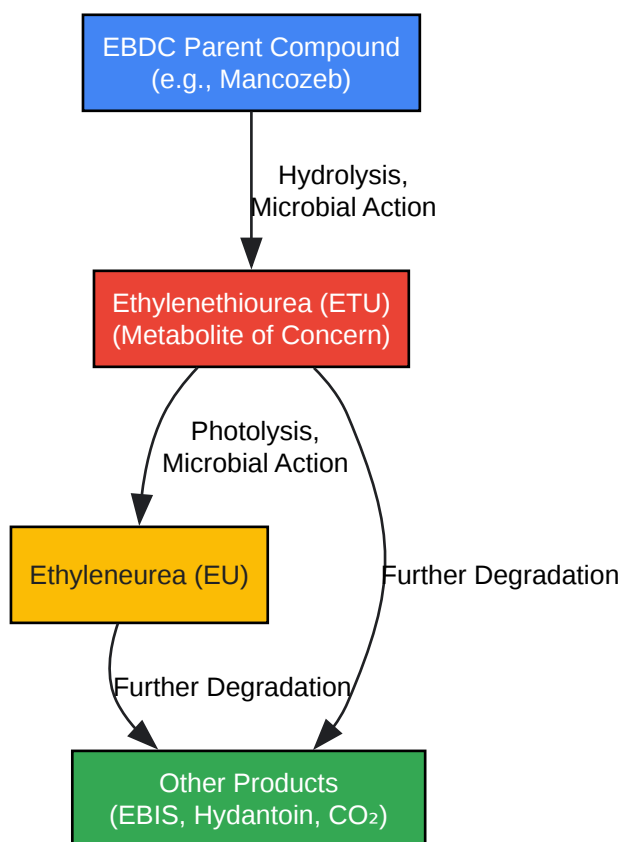
Hydrolysis is a primary pathway for EBDC degradation in both soil and water.[5][6] The rate of this chemical process is dependent on pH, though EBDCs like mancozeb degrade quickly across a range of environmental pH levels (pH 5-9), with a reported half-life of less than two days.[5][12][13] The principal degradation products formed through hydrolysis are ethylenethiourea (ETU), ethyleneurea (EU), and ethylene bisisothiocyanate sulfide (EBIS).[5][14]

Photolysis

Photodegradation, or photolysis, is another significant abiotic degradation route.[6] This pathway is particularly important for the subsequent breakdown of the ETU metabolite in water.[12] The presence of natural photosensitizers, such as chlorophyll, can accelerate the rate of photolytic degradation.[12]

Microbial Degradation

Biotic degradation by soil microorganisms is a key process in the breakdown of both the parent EBDC fungicides and their primary metabolite, ETU.[5] The role of microbial populations is highlighted by studies showing a dramatically faster degradation of ETU in natural, active soils compared to sterilized soils. For instance, one study reported the half-life of ETU in active tropical soil to be just 1.5 hours, whereas in sterilized soil under the same conditions, the half-life was 28 hours.[8] Under aerobic conditions, microbial action can further break down metabolites to carbon dioxide.[5]



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Caption: Simplified degradation pathway of EBDCs to ETU and other products.

Quantitative Data on Environmental Fate

The persistence of EBDCs and their metabolites is typically quantified by their half-life (DT_{50}), which is the time required for 50% of the initial concentration to dissipate. Adsorption to soil particles, measured by the soil adsorption coefficient (K_d), indicates the potential mobility of a compound.

Table 1: Environmental Half-Life (DT_{50}) of Mancozeb

| Matrix | Condition | Half-Life (DT_{50}) | Reference(s) |
|--------|------------------|-------------------------|--|
| Water | pH 5-9 | < 1-2 days | [5] [12] |
| Soil | Aerobic | < 2 days | [5] |
| Soil | Anaerobic | 8 days | [5] |
| Soil | Field Conditions | 1-7 days | [5] |

| Plant | Whole Plant Surface | 10.6 days [\[5\]](#) |

Table 2: Environmental and Biological Half-Life (DT_{50}) of Ethylenethiourea (ETU)

| Matrix | Condition | Half-Life (DT_{50}) | Reference(s) |
|--------|----------------------|-------------------------|--|
| Soil | Non-sterile, Aerobic | < 2 days | [5] |
| Soil | Active, Tropical | 1.5 hours | [8] [11] |
| Soil | Sterilized, Tropical | 28 hours | [8] |

| Human | Kidney Elimination | ~100 hours [\[15\]](#) |

Table 3: Soil Adsorption Coefficients (K_d)

| Compound | Soil Adsorption (Kd) | Mobility Potential | Reference(s) |
|-----------------------|---------------------------|--------------------|--------------|
| Mancozeb & Degradates | 7 - 12 cm ³ /g | Moderate Binding | [5] |

| ETU & Degradates | 0.51 - 1.13 cm³/g | Weak Binding |[5] |

The data indicates that while the parent EBDC compounds are of low persistence, the ETU metabolite, with its weak soil adsorption, has a greater potential for mobility and leaching into groundwater.[5]

Experimental Protocols

The study of the environmental fate of EBDCs involves a series of standardized laboratory and field experiments. The methodologies are designed to isolate specific degradation processes and determine dissipation rates and metabolite formation.

Protocol: Aerobic Soil Degradation Study

This protocol is designed to determine the rate of degradation and the identity of metabolites in soil under aerobic conditions.

- Objective: To quantify the aerobic soil metabolism rate and pathway of an EBDC fungicide.
- Methodology:
 - Soil Selection: Use at least three different soil types (e.g., sandy loam, silt loam, clay loam) with varying physicochemical properties (pH, organic matter content, texture).[5]
 - Test Substance: Apply the test substance, often ¹⁴C-radiolabeled for ease of tracking, uniformly to fresh soil samples.
 - Incubation: Incubate the treated soil samples in the dark in flow-through metabolism systems at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Pass a slow stream of CO₂-free, humidified air through the system.

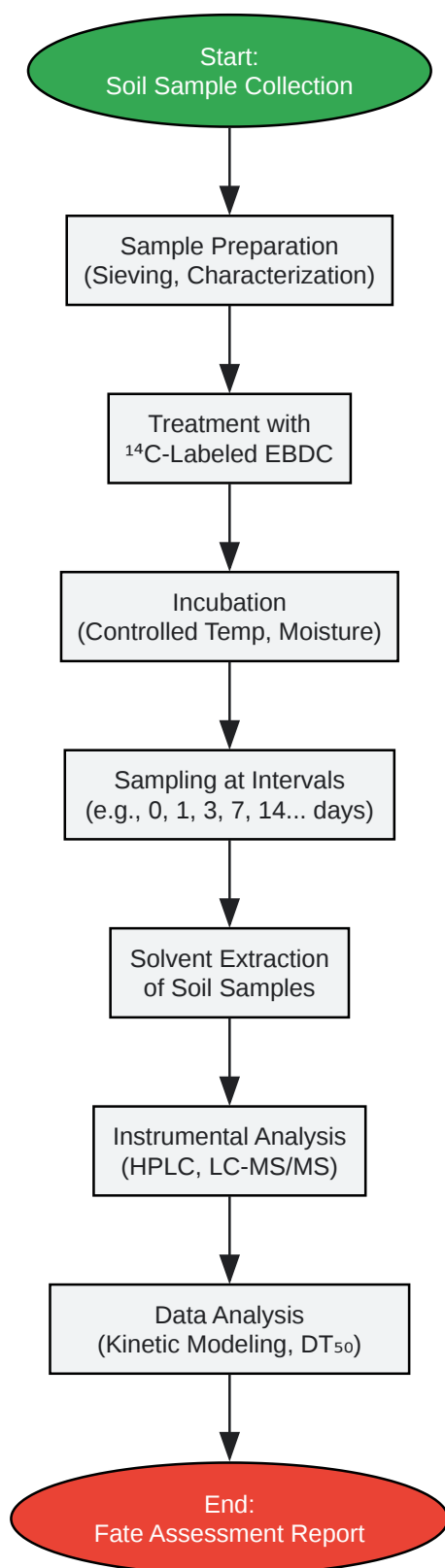
- Sampling: Collect replicate soil samples at predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
- Analysis:
 - Trap volatile organic compounds and $^{14}\text{CO}_2$ from the effluent air stream.
 - Extract soil samples with appropriate solvents (e.g., acetonitrile/water mixtures).
 - Analyze extracts for the parent compound and metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification.[\[16\]](#)[\[17\]](#)[\[18\]](#)
 - Quantify non-extractable (bound) residues by combustion analysis of the extracted soil.[\[19\]](#)
- Data Analysis: Calculate the DT_{50} and DT_{90} values for the parent compound and major metabolites by fitting the data to appropriate kinetic models.

Protocol: Aqueous Hydrolysis Study

This protocol measures the abiotic degradation of a substance in water at different pH values.

- Objective: To determine the rate of hydrolysis as a function of pH.
- Methodology:
 - Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
 - Treatment: Add the test substance (at a concentration below its water solubility) to the buffer solutions.
 - Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).[\[13\]](#)
 - Sampling: Collect triplicate samples from each pH level at appropriate time intervals.

- Analysis: Analyze samples directly by HPLC or LC-MS/MS to quantify the concentration of the parent compound over time.
- Data Analysis: Determine if the degradation follows first-order kinetics and calculate the hydrolysis half-life at each pH.[\[13\]](#)



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Caption: Generic workflow for a soil degradation study.

Conclusion

The environmental fate of **ethylenebis(dithiocarbamate)** fungicides is characterized by the rapid degradation of the parent compounds through hydrolysis, photolysis, and microbial action. While EBDCs themselves are non-persistent, their environmental impact is primarily associated with the formation of the ethylenethiourea (ETU) metabolite.[5][8][9] ETU exhibits greater persistence, higher mobility in soil, and is of toxicological concern. The rate of degradation for both EBDCs and ETU is highly dependent on specific environmental factors, including pH, temperature, light exposure, and the presence of a viable microbial community.[8][12][13] A thorough understanding of these transformation dynamics is essential for the comprehensive environmental risk assessment of this important class of fungicides.

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